molecular formula C22H31ClN2O13 B12750508 bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate;oxalic acid CAS No. 129320-22-5

bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate;oxalic acid

Cat. No.: B12750508
CAS No.: 129320-22-5
M. Wt: 566.9 g/mol
InChI Key: NTUBORDCJVSAHN-UHFFFAOYSA-N
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Description

Bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate;oxalic acid is a complex organic compound with the molecular formula C18H25ClN2O5. This compound is known for its unique chemical structure, which includes both dimethylamino and chlorophenoxy groups. It is used in various scientific research applications due to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate typically involves the reaction of 2-(dimethylamino)ethyl chloride with 2-(4-chlorophenoxy)butanedioic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester bond. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with biological molecules, while the chlorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate is unique due to the presence of both dimethylamino and chlorophenoxy groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research applications .

Properties

CAS No.

129320-22-5

Molecular Formula

C22H31ClN2O13

Molecular Weight

566.9 g/mol

IUPAC Name

bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate;oxalic acid

InChI

InChI=1S/C18H27ClN2O5.2C2H2O4/c1-20(2)9-11-24-17(22)13-16(18(23)25-12-10-21(3)4)26-15-7-5-14(19)6-8-15;2*3-1(4)2(5)6/h5-8,16H,9-13H2,1-4H3;2*(H,3,4)(H,5,6)

InChI Key

NTUBORDCJVSAHN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)CC(C(=O)OCCN(C)C)OC1=CC=C(C=C1)Cl.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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